(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
Description
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic acrylamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a pyrazole ring, a thiophene moiety, and a benzo[d][1,3]dioxol (methylenedioxyphenyl) group, which are pharmacologically relevant motifs. Such structural complexity aligns with trends in drug discovery to optimize pharmacokinetics and target selectivity .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(5-3-14-2-4-17-18(10-14)25-13-24-17)20-11-16(15-6-9-26-12-15)22-8-1-7-21-22/h1-10,12,16H,11,13H2,(H,20,23)/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJAAPHAEMEXIK-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Intermediate: Starting from a suitable precursor, such as 1H-pyrazole, the intermediate can be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Thiophene Derivative Synthesis: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Benzo[d][1,3]dioxole Incorporation: The benzo[d][1,3]dioxole moiety can be synthesized through a condensation reaction involving catechol and a suitable aldehyde.
Final Coupling and Amide Formation: The final step involves coupling the synthesized intermediates and forming the acrylamide linkage through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the acrylamide double bond, converting it to a saturated amide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. The minimum inhibitory concentrations (MIC) suggest strong antibacterial activity, indicating potential therapeutic applications in treating infections.
Antioxidant Activity
The compound has demonstrated notable antioxidant properties in various assays. It effectively scavenges free radicals in DPPH and hydroxyl radical scavenging assays, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the pyrazole and thiophene structures.
Anti-inflammatory Activity
In preclinical models, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as alpha-amylase. The presence of specific functional groups enhances its capacity to inhibit enzyme activity effectively, which may be beneficial for managing conditions like diabetes.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Properties | Significant inhibition against multiple bacterial and fungal strains with low MIC values. |
| Antioxidant Activity | Strong scavenging effects in DPPH assays indicate potential for oxidative stress management. |
| Anti-inflammatory Effects | Compounds exhibited significant reduction in TNF-α and IL-6 levels in vitro. |
| Alpha-Amylase Inhibition | Certain derivatives displayed higher inhibition rates compared to acarbose, indicating potential for diabetes management. |
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
- Thiophene Substitution : Introduced via cross-coupling reactions using thiophene derivatives.
- Acrylamide Formation : Accomplished by reacting an appropriate amine with an acrylamide precursor.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide depends on its interaction with molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme by occupying its active site or modulate a receptor by binding to its ligand-binding domain, thereby influencing cellular pathways involved in disease processes.
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison with Analogous Compounds
*Molecular weights estimated based on structural formulas.
Key Structural Differences:
- Heterocyclic Substitutions : The target compound’s thiophen-3-yl group distinguishes it from analogs with thiophen-2-yl (e.g., compound 5112 ), which may alter binding pocket orientation.
- Electron-Withdrawing/Donating Groups: Unlike nitro (compound 5112) or cyano (compound 3 ) substituents, the benzo[d][1,3]dioxol group provides electron-rich aromaticity, favoring interactions with hydrophobic enzyme pockets.
- Backbone Flexibility : The ethyl linker between pyrazole and thiophene in the target compound introduces rotatable bonds (~7 estimated), which may affect oral bioavailability compared to rigid analogs like furan-containing derivatives .
Research Findings and Pharmacokinetic Insights
Molecular Docking and Target Interactions
While specific docking data for the target compound is unavailable, structurally related acrylamides exhibit selective binding to cyclooxygenase-2 (COX-2) and kinase domains. For example, benzo[d][1,3]dioxol-containing analogs engage in π-π stacking with Tyr355 and Val116 in COX-2, similar to the potent inhibitor C6 . The thiophene moiety may further stabilize binding via sulfur-mediated hydrophobic interactions, as seen in thiophene-based kinase inhibitors .
Pharmacokinetic Properties
- Lipinski’s Rule of Five: The compound’s molecular weight (~413.4), H-bond donors (≤2), and acceptors (≤8) suggest compliance with Lipinski’s criteria, predicting good oral absorption .
- Topological Polar Surface Area (TPSA) : Estimated TPSA of ~85 Ų (based on acrylamide and heterocyclic groups) aligns with moderately high absorption (fractional absorption ~70–80%) .
- sp³ Hybridization (Fsp³) : The Fsp³ value (~0.35) is slightly below the optimal threshold (≥0.42), indicating moderate saturation but sufficient for synthetic feasibility .
Biological Activity
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The molecular structure includes a pyrazole moiety, which is known for various pharmacological properties, and thiophene and benzo[d][1,3]dioxole rings that contribute to its biological efficacy.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₅N₃O₂S
- Molecular Weight : 329.4 g/mol
- CAS Number : 2035036-34-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole ring allows for hydrogen bonding, while the thiophene and benzo[d][1,3]dioxole rings facilitate π-π stacking interactions. These interactions can modulate enzyme activity or receptor binding, leading to various pharmacological effects.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in inflammatory processes. A study reported IC₅₀ values for related compounds that indicate strong anti-inflammatory potential comparable to standard drugs like diclofenac .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Pyrazoles have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Recent studies have highlighted the effectiveness of pyrazole derivatives against different cancer cell lines, showcasing their ability to induce cytotoxic effects .
Antimicrobial Activity
Pyrazole derivatives also demonstrate antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth and exhibit antifungal activity, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Study on Anti-inflammatory Effects :
- Anticancer Screening :
- Antimicrobial Evaluation :
Data Table: Biological Activities of Related Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthesis yield of this acrylamide derivative?
- Methodological Answer : Synthesis involves multi-step routes, starting with preparation of pyrazole and thiophene intermediates (e.g., via hydrazine hydrate and acetylacetone under acidic conditions) followed by coupling with 3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride. Optimize yield by:
- Reagent selection : Use fresh acryloyl chloride to avoid hydrolysis side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
Q. Which analytical techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of pyrazole and acrylamide groups (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HRMS : Validates molecular weight (expected [M+H]⁺: ~414.465) .
- IR : Amide C=O stretch at ~1650 cm⁻¹ and benzo[d][1,3]dioxole C-O-C at ~1250 cm⁻¹ .
Q. How are common impurities identified during synthesis?
- Methodological Answer :
- HPLC-MS : Detects unreacted intermediates (e.g., residual thiophen-3-yl ethylamine at retention time ~4.2 min) .
- TLC monitoring : Use silica plates with UV visualization; Rf values for target compound (~0.5 in EtOAc/hexane 1:1) .
Q. What are standard protocols for assessing in vitro stability?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2–9, 37°C, 24h) and quantify degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Plasma stability : Use human plasma (37°C, 1h), precipitate proteins with acetonitrile, and analyze supernatant .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Structural analogs : Test substituent effects (e.g., replacing benzo[d][1,3]dioxole with furan reduces COX-2 inhibition by ~40%) .
- Orthogonal assays : Validate anticancer activity via both MTT and clonogenic assays to rule out false positives .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LN1 for kinase targets); prioritize poses with hydrogen bonds to pyrazole N1 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of acrylamide-target complexes .
Q. How do reaction mechanisms differ between thiophene and furan analogs?
- Methodological Answer :
- Kinetic studies : Monitor nucleophilic substitution rates (UV-Vis at 280 nm) with thiophene vs. furan intermediates; thiophene shows 2x faster reactivity due to sulfur’s electron-rich nature .
- Isotopic labeling : Use ¹⁸O-labeled acryloyl chloride to track carbonyl oxygen retention in final product .
Q. What challenges arise during scale-up from milligram to gram synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
